molecular formula C22H16F2N4O3 B2580215 N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251599-23-1

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2580215
CAS No.: 1251599-23-1
M. Wt: 422.392
InChI Key: QTCCQABVHSOBDA-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridinone core. The structure includes two fluorophenyl substituents: a 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen and a 4-fluorophenyl group on the oxadiazole ring. Such fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O3/c1-13-4-7-16(24)11-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-8-15(23)9-6-14/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCCQABVHSOBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Key Differences: Replaces the 1,2,4-oxadiazole-pyridinone core with an oxazolidinone ring. The substituents include a 2,6-dimethylphenyl group and a methoxyacetamide side chain.
  • The absence of fluorine atoms may decrease lipophilicity compared to the target compound .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Key Differences: Substitutes the oxadiazole ring with a dihydrothiadiazole system. The 4-fluorophenyl group is retained, but the pyridinone moiety is absent.
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (CAS 876577-89-8)
  • Key Differences : Replaces the fluorophenyl groups with a 2-methyl-3-furyl substituent and introduces a thioether linkage.
  • Functional Impact : The furyl group’s lower electronegativity compared to fluorophenyl may reduce binding to electron-deficient biological targets. The thioether enhances solubility but decreases metabolic stability .

Fluorinated Acetamide Derivatives

N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5)
  • Key Differences: Features dual sulfur atoms in the thiadiazole ring and a methylsulfanyl group instead of the pyridinone-oxadiazole system.
  • Functional Impact: Increased sulfur content may improve radical scavenging but introduce toxicity risks. The lack of pyridinone reduces hydrogen-bond donor capacity .
Antiproliferative Hydroxyacetamide Derivatives (FP1–12 Series)
  • Key Differences : Contains triazole and imidazole rings instead of oxadiazole. Substituents include hydroxyacetamide and phenyl groups.
  • Functional Impact : These derivatives exhibit antiproliferative activity against cancer cell lines, but their IC₅₀ values (5–20 μM) are higher than typical oxadiazole-based inhibitors, suggesting lower potency .

Antibacterial Oxazolidinone Analogues

Compounds such as (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () share the acetamide and fluoropyridine motifs but incorporate dichloropyrimidine and piperazine groups.

  • Key Differences : The dichloropyrimidine moiety enhances antibacterial activity against Gram-positive pathogens but increases molecular weight (~480 Da vs. ~430 Da for the target compound).
  • Functional Impact : Piperazine improves solubility, but chlorine atoms may elevate hepatotoxicity risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Heterocyclic Core Reported Activity
Target Compound ~430 Da 5-fluoro-2-methylphenyl, 4-fluorophenyl 1,2,4-oxadiazole-pyridinone Not explicitly reported
Oxadixyl 278 Da 2,6-dimethylphenyl, methoxy Oxazolidinone Fungicide
N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide 309 Da 4-fluorophenyl, acetyl Dihydrothiadiazole Antifungal
FP1–12 Series () 350–450 Da Hydroxyacetamide, phenyl Triazole-imidazole Antiproliferative (IC₅₀: 5–20 μM)
Antibacterial Oxazolidinone () ~480 Da Dichloropyrimidine, piperazine Oxazolidinone-fluoropyridine Antibacterial (MIC: 0.5–2 μg/mL)

Research Findings and Implications

  • Fluorine Impact: Fluorophenyl groups in the target compound likely enhance blood-brain barrier penetration compared to non-fluorinated analogues like oxadixyl .
  • Heterocycle Stability : The 1,2,4-oxadiazole ring offers greater thermal and enzymatic stability than thiadiazole or dihydrothiadiazole systems, as seen in and .
  • Activity Trade-offs: Antibacterial oxazolidinones () show higher potency but may suffer from toxicity due to dichloropyrimidine, whereas antiproliferative triazole derivatives () prioritize solubility over target affinity .

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